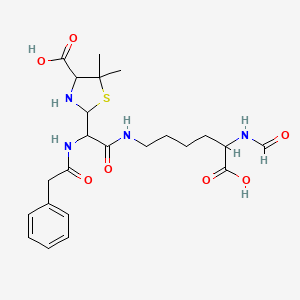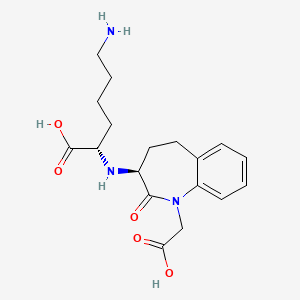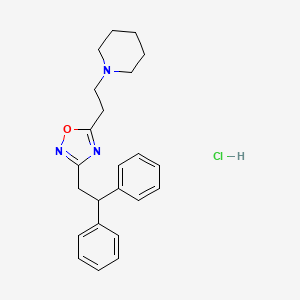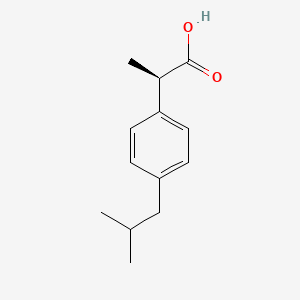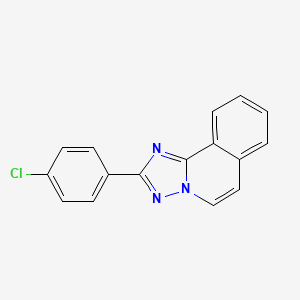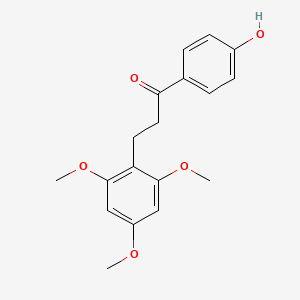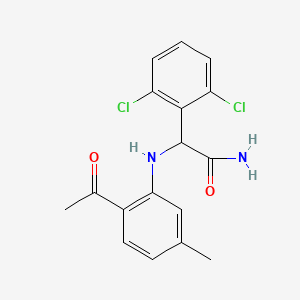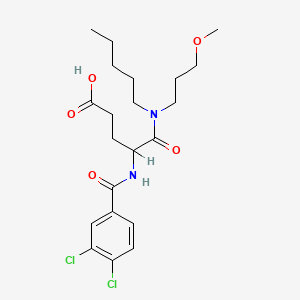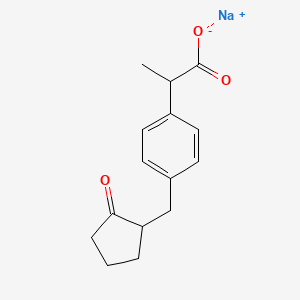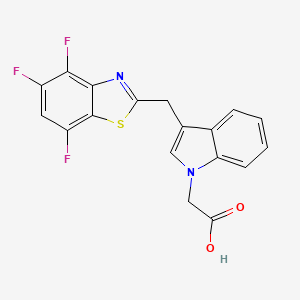
Lidorestat
Overview
Description
Lidorestat is a synthetic organic compound known for its role as an aldose reductase inhibitor. It belongs to the class of indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain linked to an indole ring . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of diabetic complications .
Mechanism of Action
Target of Action
Lidorestat primarily targets the enzyme Aldose Reductase (AKR1B1) . Aldose Reductase is a rate-limiting enzyme in the polyol pathway, one of the main mechanisms of glucose toxicity . It plays a crucial role in the metabolism of glucose, especially under hyperglycemic conditions .
Mode of Action
This compound acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, this compound prevents the conversion of glucose to sorbitol, a process that occurs at an increased rate under hyperglycemic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . Under normal glucose concentrations, only a small fraction of glucose is metabolized through this pathway. In hyperglycemic conditions, such as in diabetes, there is an increased flux of glucose through the polyol pathway . The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, catalyzed by Aldose Reductase . By inhibiting Aldose Reductase, this compound prevents the accumulation of sorbitol in insulin-insensitive tissues .
Pharmacokinetics
It is known that this compound is a small molecule drug and it has been reported to have good oral bioavailability .
Result of Action
The inhibition of Aldose Reductase by this compound leads to a decrease in the diabetes-associated accumulation of sorbitol in insulin-insensitive tissues . This can help prevent damage in these tissues, which can lead to complications such as diabetic retinopathy, neuropathy, and kidney damage .
Action Environment
The efficacy of this compound is influenced by the glucose concentration in the body. In hyperglycemic conditions, such as in diabetes, the action of this compound is particularly relevant as it prevents the overactivation of the polyol pathway and the subsequent accumulation of sorbitol . .
Biochemical Analysis
Biochemical Properties
Lidorestat interacts with the enzyme aldose reductase . Aldose reductase is an enzyme that catalyzes the conversion of glucose to sorbitol in the polyol pathway of glucose metabolism . By inhibiting this enzyme, this compound can potentially alter the biochemical reactions within this pathway .
Cellular Effects
. It is known that the inhibition of aldose reductase can have significant effects on cellular processes. For instance, high glucose concentration can suppress a SIRT2 regulated pathway that enhances neurite outgrowth in cultured adult sensory neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme aldose reductase . This inhibition can potentially lead to changes in gene expression and cellular metabolism, particularly in pathways involving glucose metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in studies to determine an effective dosage and to study the safety of this investigational drug .
Dosage Effects in Animal Models
It is known that this compound has been used in studies to determine an effective dosage and to study the safety of this investigational drug .
Metabolic Pathways
This compound is involved in the polyol pathway of glucose metabolism . This pathway involves the conversion of glucose to sorbitol, a reaction that is catalyzed by the enzyme aldose reductase . By inhibiting this enzyme, this compound can potentially alter the metabolic flux or metabolite levels within this pathway .
Subcellular Localization
Given its role as an aldose reductase inhibitor, it is likely that it localizes to areas of the cell where aldose reductase is present .
Preparation Methods
The synthesis of Lidorestat involves several steps, starting with the preparation of the indole scaffoldThis is achieved through a series of reactions, including alkylation and acylation . The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Lidorestat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving this compound typically occur at the indole ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Lidorestat is compared with other aldose reductase inhibitors such as epalrestat and fidarestat. While all these compounds share a common mechanism of action, this compound is unique due to its specific indole-based structure and carboxymethyl pharmacophore . Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used clinically for diabetic complications.
Fidarestat: A compound expected to be approved by the US FDA for similar applications.
This compound’s uniqueness lies in its high potency and selectivity for aldose reductase, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVTMFADJNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179264 | |
| Record name | Lidorestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245116-90-9 | |
| Record name | Lidorestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245116-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidorestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245116909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidorestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lidorestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDORESTAT ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3734K0M7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lidorestat and its downstream effects?
A1: this compound functions as a potent and selective inhibitor of aldose reductase (ALR2) [, ]. This enzyme typically catalyzes the conversion of glucose to sorbitol in the polyol pathway. By inhibiting ALR2, this compound effectively reduces sorbitol accumulation in tissues, which is believed to contribute to the development of diabetic complications like neuropathy and retinopathy [, , ].
Q2: Could you elaborate on the structure of this compound and its key characteristics?
A2: this compound (3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid) is a carboxylic acid derivative with a molecular weight of 392.36 g/mol []. While the provided research excerpts don't delve into detailed spectroscopic data, the structure consists of a benzothiazole ring system linked to an indole-N-acetic acid moiety. This specific arrangement is crucial for its interaction with the ALR2 active site and its inhibitory activity.
Q3: How does this compound compare to other aldose reductase inhibitors (ARIs) in terms of selectivity and potency?
A3: Studies show that this compound exhibits high selectivity for ALR2 over aldehyde reductase, another enzyme with a similar structure and function. It demonstrates an IC50 of 5 nM for ALR2 while being 5400 times less potent against aldehyde reductase, highlighting its selectivity []. This is a significant advantage as it minimizes potential off-target effects. Compared to other ARIs, this compound consistently displays high potency in both in vitro and in vivo models of diabetic complications [, ].
Q4: What is the current understanding of the relationship between this compound's structure and its activity?
A4: While the provided excerpts don't explicitly detail a structure-activity relationship (SAR) study for this compound, computational studies involving molecular docking and pharmacophore modeling have been conducted to understand the interactions of similar ARIs with ALR2 []. These studies suggest that the specific arrangement of the benzothiazole and indole rings within this compound is crucial for its binding affinity and inhibitory potency towards ALR2. Further research exploring modifications to these structural components could provide insights into optimizing potency and selectivity.
Q5: Have there been any studies on the pharmacokinetic properties of this compound?
A5: Yes, research indicates that this compound possesses favorable pharmacokinetic properties. It exhibits good oral bioavailability (82%), a half-life of 5.6 hours, and a volume of distribution of 0.694 L/kg []. Importantly, it demonstrates good penetration into target tissues like the sciatic nerve and eye, reaching clinically relevant concentrations [].
Q6: What is the current evidence for the efficacy of this compound in preclinical models of diabetic complications?
A6: this compound has demonstrated promising efficacy in preclinical models. In streptozotocin (STZ)-induced diabetic rats, it effectively lowered sorbitol levels in both nerve and lens tissues []. Additionally, in a longer-term diabetic intervention model, this compound normalized polyol levels and significantly improved motor nerve conduction velocity, indicating a protective effect against diabetic neuropathy []. Interestingly, in a mouse model expressing human ALR2, this compound treatment also reduced plasma fructose levels and improved survival rates in diabetic mice, suggesting potential benefits beyond traditional diabetic complications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


